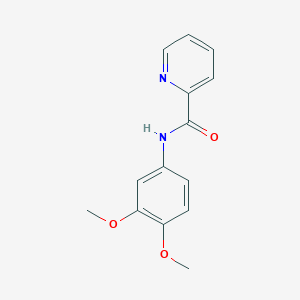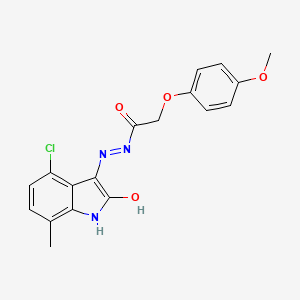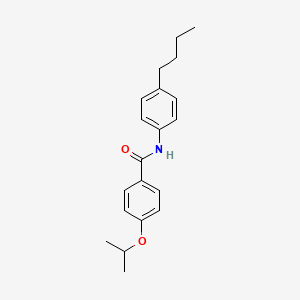![molecular formula C16H21N3O B4973070 N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, also known as VUF10166, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide exerts its effects by modulating the activity of G protein-coupled receptors, ion channels, and enzymes involved in various signaling pathways. It has been shown to act as an antagonist of the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. It has also been shown to inhibit the activity of phosphodiesterase 10A, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. In neuropharmacology, it has been shown to enhance the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by modulating the activity of the histamine H3 receptor and the cannabinoid CB1 receptor. In cancer research, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In cardiovascular research, it has been shown to induce vasodilation and reduce blood pressure by modulating the activity of ion channels involved in the regulation of vascular tone.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, limited availability, and potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, including:
1. Investigating its potential as a therapeutic agent for various neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action and potential therapeutic applications in cancer research, particularly in combination with other anticancer agents.
3. Investigating its potential as a vasodilator and its mechanism of action in cardiovascular research, particularly in the context of hypertension and heart failure.
4. Developing novel analogs and derivatives of N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating its potential as a modulator of the gut-brain axis and its role in the regulation of gastrointestinal function and behavior.
Méthodes De Synthèse
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide can be synthesized using various methods, including the reaction of 4-propylbenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been extensively studied for its potential applications in various fields of research, including neuropharmacology, cancer research, and cardiovascular research. In neuropharmacology, it has been shown to modulate the activity of G protein-coupled receptors, such as the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular research, it has been studied for its potential as a vasodilator and for its ability to modulate the activity of ion channels involved in the regulation of cardiac function.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-4-14-5-7-15(8-6-14)16(20)18-9-3-11-19-12-10-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVYXRAZIJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)

![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)

![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)